4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(chloromethyl)-5-methyl-1-tritylimidazole, reflecting its structural composition and substitution pattern. The compound is officially registered under Chemical Abstracts Service number 106147-85-7, providing its unique chemical identifier within the global chemical database system. Alternative nomenclature includes 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole, which explicitly identifies the trityl group as triphenylmethyl for enhanced clarity.

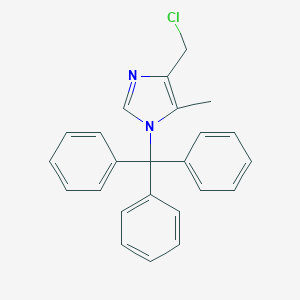

The structural representation of this compound reveals a five-membered imidazole ring as the central heterocyclic core, with specific substitution patterns that define its chemical identity. The imidazole ring contains two nitrogen atoms positioned at the 1 and 3 positions, following standard heterocyclic numbering conventions. The trityl group, consisting of three phenyl rings attached to a central carbon atom, occupies the 1-position of the imidazole ring through a nitrogen-carbon bond. At the 4-position, a chloromethyl group provides reactive functionality, while the 5-position bears a simple methyl substituent.

The International Chemical Identifier representation provides additional structural detail through its standardized notation: InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3. This notation systematically describes the connectivity and arrangement of all atoms within the molecular structure, providing an unambiguous representation for computational and database applications.

The Simplified Molecular Input Line Entry System representation offers a more concise structural description: CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl. This notation efficiently captures the essential connectivity patterns while maintaining clarity about the substituent positions and their chemical nature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C24H21ClN2, indicating a substantial organic molecule with significant structural complexity. The molecular weight calculation yields 372.9 grams per mole, reflecting the contribution of the bulky trityl group to the overall molecular mass. This molecular weight places the compound in the category of moderately large organic molecules, with implications for its physical properties and biological activity profiles.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C24H21ClN2 | |

| Molecular Weight | 372.89 g/mol | |

| Exact Mass | 372.9 g/mol | |

| Carbon Atoms | 24 | |

| Hydrogen Atoms | 21 | |

| Chlorine Atoms | 1 | |

| Nitrogen Atoms | 2 |

The elemental composition analysis reveals that carbon constitutes the predominant atomic component, accounting for 24 of the total 48 atoms in the molecule. This high carbon content reflects the aromatic nature of the trityl protecting group, which contributes 19 carbon atoms through its three phenyl rings. The hydrogen content of 21 atoms provides the necessary saturation for the aromatic systems and aliphatic substituents. The presence of a single chlorine atom at the chloromethyl position introduces reactive functionality while contributing to the molecular weight and potential biological activity.

The nitrogen content, represented by two atoms within the imidazole ring, establishes the heterocyclic character that defines the compound's chemical behavior. These nitrogen atoms participate in the aromatic system of the imidazole ring and provide sites for potential coordination chemistry and hydrogen bonding interactions. The distribution of heteroatoms within the structure creates opportunities for diverse intermolecular interactions that influence the compound's physical and chemical properties.

Trityl Group Functionality and Steric Implications

The trityl group, formally known as triphenylmethyl, serves as a bulky protecting group that significantly influences the chemical behavior and reactivity of this compound. Trityl protecting groups are particularly valued in organic synthesis for their ability to protect nucleophilic sites, such as alcohols and amines, through steric hindrance and electronic stabilization. In this specific compound, the trityl group attachment to the nitrogen atom of the imidazole ring provides protection against unwanted reactions while enabling selective functionalization at other positions.

The steric implications of the trityl group extend beyond simple protection, as the bulky nature of this substituent creates significant spatial constraints around the imidazole ring system. The three phenyl rings of the trityl group adopt a propeller-like conformation that minimizes steric interactions while maximizing stabilization through resonance effects. This conformational arrangement results in a significant increase in the molecular volume and influences the compound's solubility characteristics, typically enhancing solubility in organic solvents while reducing water solubility.

The electronic effects of the trityl group contribute to the stabilization of the imidazole ring system through electron-withdrawing properties. The triphenylmethyl cation intermediate that forms during trityl group formation or removal demonstrates exceptional stability due to extensive resonance delocalization across the three phenyl rings. This stability has important implications for the synthetic utility of the compound, as it enables selective deprotection under acidic conditions without affecting other sensitive functional groups.

The trityl protection mechanism operates through a nucleophilic substitution pathway that involves formation of a highly stabilized carbocation intermediate. This mechanism contrasts with direct displacement reactions and provides selectivity for primary positions over secondary ones due to steric considerations. The large size of the trityl group allows for selective protection of less sterically hindered sites, making it particularly useful in complex synthetic sequences where regioselectivity is crucial.

Comparative analysis with other protecting groups reveals that trityl groups offer unique advantages in terms of stability and selectivity, though they have been largely replaced by silyl protecting groups in many applications due to improved synthetic convenience. Nevertheless, trityl groups maintain importance in specialized applications, particularly in carbohydrate chemistry and complex natural product synthesis where their unique steric and electronic properties provide synthetic advantages.

Isomeric Forms and Tautomerism in Imidazole Derivatives

The imidazole ring system in this compound exhibits characteristic tautomeric behavior that is fundamental to understanding its chemical properties and biological activity. Imidazole derivatives commonly exist in multiple tautomeric forms due to the presence of two nitrogen atoms within the five-membered ring, which can participate in proton exchange processes. However, in this specific compound, the trityl group attached to the nitrogen at position 1 restricts tautomerization, effectively locking the imidazole ring in a single tautomeric form.

The natural imidazole ring system typically demonstrates two primary tautomeric forms, designated as the nitrogen-1-hydrogen and nitrogen-3-hydrogen tautomers. These tautomers interconvert through proton migration between the two nitrogen atoms, with the equilibrium position depending on environmental factors such as solvent polarity, temperature, and hydrogen bonding interactions. Research has demonstrated that the tautomeric distribution can significantly influence the biological activity and chemical reactivity of imidazole-containing compounds.

In trityl-protected imidazole derivatives, the steric bulk and electronic effects of the protecting group substantially modify the tautomeric behavior compared to unprotected systems. The trityl group prevents proton exchange at the nitrogen-1 position, effectively eliminating one pathway for tautomerization and stabilizing a specific electronic configuration. This stabilization has important implications for the compound's chemical reactivity and biological interactions, as it ensures consistent molecular geometry and electronic distribution.

The conformational analysis of imidazole derivatives reveals that tautomeric preferences can significantly influence molecular geometry and subsequent chemical behavior. Density functional theory calculations have demonstrated that different tautomeric forms adopt distinct conformational preferences, with implications for protein-ligand interactions and catalytic activity. The specific substitution pattern in this compound creates additional conformational constraints that further stabilize the molecular geometry.

Spectroscopic studies of imidazole tautomerism have utilized nuclear magnetic resonance techniques to determine tautomeric distributions in solution. These investigations reveal that environmental factors, including solvent polarity and hydrogen bonding capacity, significantly influence the equilibrium between different tautomeric forms. For trityl-protected derivatives, the protecting group serves as an internal environmental factor that biases the tautomeric equilibrium toward specific forms.

The impact of tautomerism on chemical reactivity extends to considerations of regioselectivity in synthetic transformations. Different tautomeric forms may exhibit varying reactivity patterns toward electrophilic and nucleophilic reagents, making tautomeric control an important consideration in synthetic planning. The trityl protection strategy in this compound provides a method for controlling tautomeric behavior while maintaining synthetic versatility through the reactive chloromethyl group.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHFSTCSFJWTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453226 | |

| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106147-85-7 | |

| Record name | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106147-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole typically involves the chloromethylation of a suitable imidazole precursor. One common method is the reaction of 5-methyl-1-trityl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at position 5 can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The trityl group can be removed by reduction with reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.

Oxidation: Formation of 4-(Chloromethyl)-5-carboxy-1-trityl-1H-imidazole.

Reduction: Formation of 5-methyl-1H-imidazole after removal of the trityl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is C23H20ClN2, indicating the presence of 23 carbon atoms, 20 hydrogen atoms, one chlorine atom, and two nitrogen atoms. The compound features a chloromethyl group at position 4, a methyl group at position 5, and a trityl group at position 1 of the imidazole ring. The presence of these functional groups contributes to its unique reactivity and potential applications in various fields.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex imidazole derivatives. The chloromethyl group is particularly valuable as it acts as a versatile leaving group in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Table 1: Comparison of Similar Imidazole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Chloromethyl)-2-methyl-1-tritylimidazole | Chloromethyl at position 4; methyl at position 2 | Increased lipophilicity |

| 4-(Chloromethyl)-1-trityl-1H-imidazole | Lacks methyl group at position 5 | Simpler structure, less reactive |

| 5-Methyl-1-tritylimidazole | Does not contain chloromethyl group | Exhibits different reactivity |

While specific biological activity data for this compound is limited, imidazole derivatives are known for their significant biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. The trityl group may enhance these properties by improving the compound's pharmacokinetic profile.

Case Study: Antimicrobial Activity

Research has shown that imidazole derivatives can interact with biological molecules such as enzymes and receptors. For instance, compounds similar to this compound have been evaluated for their binding affinity to targets relevant in drug design and development .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a potential drug candidate or as a building block for pharmaceuticals. Its structural similarity to histidine allows it to bind effectively with protein molecules, which is crucial for developing drugs targeting specific proteins involved in diseases.

Table 2: Potential Pharmacological Activities of Imidazole Derivatives

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Demonstrates activity against fungal infections |

| Anti-inflammatory | Reduces inflammation in various biological models |

| Anticancer | Shows potential in inhibiting cancer cell proliferation |

Industrial Applications

Beyond laboratory settings, this compound finds utility in the development of specialty chemicals and materials. Its unique reactivity allows it to be used in creating new materials with desirable properties for industrial applications.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The trityl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.

Vergleich Mit ähnlichen Verbindungen

4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives such as:

4-(Chloromethyl)-1H-imidazole: Lacks the trityl and methyl groups, making it less bulky and potentially more reactive.

5-Methyl-1H-imidazole: Lacks the chloromethyl and trityl groups, resulting in different reactivity and biological activity.

1-Trityl-1H-imidazole: Lacks the chloromethyl and methyl groups, affecting its chemical properties and applications.

The presence of the trityl group in this compound makes it unique by providing steric hindrance and influencing its reactivity and stability. This compound’s specific combination of substituents can lead to distinct chemical and biological properties compared to other imidazole derivatives.

Biologische Aktivität

4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a chloromethyl group, a methyl group at the 5-position, and a trityl group attached to the imidazole ring. This configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression. For instance, imidazole derivatives often target c-MET and EGFR pathways, which are critical in tumor growth and metastasis .

- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. It has been reported to induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound has significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For example, it was found to have an IC50 value of approximately 5 µM against MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5 |

| HeLa (Cervical) | 7 |

| A549 (Lung) | 6 |

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. This suggests that the compound may effectively inhibit tumor growth in vivo .

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF-7 xenograft models showed that administration of the compound led to a 40% reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed increased apoptosis markers within treated tumors.

- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy. In particular, synergistic effects were noted when used alongside doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole?

The synthesis typically involves:

- Chloromethylation : Reacting a precursor (e.g., 5-methyl-1-trityl-1H-imidazole) with chloromethylation agents like formaldehyde and HCl under controlled conditions. This step introduces the chloromethyl group at the 4-position .

- Trityl Protection : The trityl (triphenylmethyl) group is introduced early to protect the imidazole nitrogen, often via reaction with trityl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization is critical due to the steric bulk of the trityl group, which complicates isolation .

Q. How can the structure of this compound be validated experimentally?

- X-ray Crystallography : The trityl group’s steric effects may lead to crystallographic disorder, requiring refinement tools like SHELXL for accurate resolution .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : A singlet for the trityl group’s aromatic protons (δ 7.2–7.5 ppm), a triplet for the chloromethyl (–CH2Cl) group (δ 4.5–4.7 ppm), and a singlet for the methyl group at the 5-position (δ 2.1–2.3 ppm).

- ¹³C NMR : The trityl carbons appear at δ 140–145 ppm (quaternary carbons) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing this compound?

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for modeling chloromethylation energetics, as they balance exact exchange and correlation effects .

- Basis Sets : Use polarized basis sets (e.g., 6-31G*) to account for the chloromethyl group’s electronegativity and the trityl group’s steric bulk .

- Transition-State Analysis : Identify intermediates in chloromethylation to optimize reaction kinetics, particularly for avoiding over-substitution .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Systematic Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve chloromethylation efficiency by stabilizing ionic intermediates .

- Catalyst Optimization : Lewis acids (e.g., ZnCl2) can accelerate chloromethylation but may require strict moisture control to prevent hydrolysis .

- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., trityl-deprotected species) that reduce yields .

Q. How does the trityl group influence the compound’s reactivity in subsequent transformations?

- Steric Hindrance : The trityl group impedes nucleophilic attacks at the imidazole nitrogen, directing reactivity to the chloromethyl group (e.g., SN2 substitutions) .

- Electronic Effects : The electron-donating trityl group slightly activates the imidazole ring toward electrophilic substitutions, though steric effects dominate .

Q. What advanced techniques characterize the chloromethyl group’s reactivity?

Q. How can crystallographic disorder in the trityl group be addressed during structure refinement?

Q. What are the challenges in studying this compound’s thermodynamic stability?

- Thermogravimetric Analysis (TGA) : The trityl group’s bulk may lower decomposition temperatures, complicating stability assessments.

- Computational Stability Prediction : Use DFT to calculate bond dissociation energies (BDEs) for the C–Cl and C–N bonds, identifying vulnerable sites .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.